molecular formula C14H15NO2S B2557982 N-{2-[(2-furylmethyl)thio]ethyl}benzamide CAS No. 883003-08-5

N-{2-[(2-furylmethyl)thio]ethyl}benzamide

Cat. No.: B2557982
CAS No.: 883003-08-5
M. Wt: 261.34
InChI Key: QLVJAPWKBRXUOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-[(2-furylmethyl)thio]ethyl}benzamide is a synthetic small molecule with a molecular formula of C17H19NO2S and a molecular weight of 317.4 g/mol. This compound features a hybrid structure, incorporating a benzamide moiety linked via a thioethyl spacer to a furylmethyl group. The presence of both furanyl and thioether functionalities in a single molecule makes it a compelling candidate for various research applications, particularly in medicinal chemistry and chemical biology . The furan ring is a privileged scaffold in drug discovery, frequently found in molecules investigated for cardiovascular diseases and as a core structure in the development of kinase inhibitors, such as VEGFR-2 targets for oncology research . The thioether linkage (C-S-C) contributes to the molecule's overall conformation and electronic properties, and such sulfur-containing groups are increasingly significant in modern medicinal chemistry . Furthermore, the amide bond is a fundamental building block in countless biologically active compounds and materials. Research into related compounds demonstrates that the 2-phenethylamine scaffold is a common structural motif with inherent biological significance, often associated with neurological activity . This combination of features makes this compound a valuable chemical probe for exploring protein-ligand interactions, as a building block in the synthesis of more complex chemical entities, or for investigating structure-activity relationships (SAR) in novel compound libraries. Researchers can utilize this compound to study the effects of hybrid heterocyclic structures on physicochemical properties, such as lipophilicity and conformational flexibility, which are critical parameters in lead optimization processes. Attention: For research use only. Not for human or veterinary use.

Properties

IUPAC Name

N-[2-(furan-2-ylmethylsulfanyl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2S/c16-14(12-5-2-1-3-6-12)15-8-10-18-11-13-7-4-9-17-13/h1-7,9H,8,10-11H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLVJAPWKBRXUOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCCSCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(2-furylmethyl)thio]ethyl}benzamide typically involves the reaction of 2-furylmethylthiol with an appropriate benzoyl chloride derivative. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents that facilitate the reaction while minimizing by-products is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(2-furylmethyl)thio]ethyl}benzamide undergoes various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the benzamide moiety can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogens (e.g., bromine, chlorine), nitric acid

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Halogenated or nitrated derivatives of the furan ring

Scientific Research Applications

Pharmaceutical Development

N-{2-[(2-furylmethyl)thio]ethyl}benzamide has been investigated for its role as an intermediate in synthesizing pharmaceuticals targeting neurological disorders. The compound's structure allows for modifications that enhance drug efficacy and specificity.

Case Study: Anticancer Activity
A study explored the anticancer properties of this compound through a drug library screening on multicellular spheroids, revealing its potential as a novel anticancer agent. The results indicated that modifications in the compound's structure could significantly improve its therapeutic effectiveness against various cancer cell lines .

Agricultural Chemistry

The compound is also utilized in formulating agrochemicals, where it acts as an effective pest control agent. Its application is particularly noted for minimizing environmental impacts compared to traditional pesticides.

Table 1: Comparison of Traditional Pesticides vs. This compound

FeatureTraditional PesticidesThis compound
Environmental ImpactHighLow
Target SpecificityLowHigh
Residue PersistenceLongShort

Biochemical Research

In biochemical studies, this compound aids in understanding enzyme interactions and metabolic pathways. This knowledge is crucial for identifying disease mechanisms and potential therapeutic targets.

Case Study: Enzyme Interaction Studies
Research has shown that this compound can influence enzyme activity, providing insights into metabolic disorders and potential treatment avenues . The compound's ability to modulate enzyme functions highlights its importance in biochemical research.

Material Science

The compound is being explored for its applications in developing novel polymers and materials with enhanced thermal and mechanical properties. These advancements are particularly beneficial for industries such as automotive and aerospace.

Table 2: Properties of Materials Developed with this compound

PropertyValue
Thermal StabilityHigh
Mechanical StrengthEnhanced
Application AreasAutomotive, Aerospace

Diagnostic Tools

This compound is incorporated into diagnostic assays to improve sensitivity and specificity in detecting biological markers. This application is vital for early disease detection, particularly in oncology.

Case Study: Diagnostic Assays
Recent developments have demonstrated that incorporating this compound into diagnostic tools significantly enhances their performance in detecting specific biomarkers associated with diseases .

Mechanism of Action

The mechanism of action of N-{2-[(2-furylmethyl)thio]ethyl}benzamide involves its interaction with specific molecular targets. The thioether linkage and the benzamide moiety allow it to bind to enzymes and receptors, potentially inhibiting their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below highlights key structural and functional differences between N-{2-[(2-furylmethyl)thio]ethyl}benzamide and related benzamide derivatives:

Compound Name Substituent on Ethyl Group Heterocycle/Functional Group Key Biological Activity Reference
This compound 2-Furylmethylthio Furan Not explicitly reported -
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) 3,4-Dimethoxyphenyl Methoxy groups Synthetic intermediate
Nitazoxanide 5-Nitro-2-thiazolyl Thiazole, Nitro Antiparasitic
[125I]PIMBA Piperidinyl, 3-iodo-4-methoxy Piperidine, Iodine Sigma receptor binding (prostate cancer imaging)
THHEB (3,4,5-Trihydroxy-N-[2-(4-hydroxyphenyl)ethyl]benzamide) 3,4,5-Trihydroxy, 4-hydroxyphenethyl Phenolic hydroxyls Antioxidant
N-[2-(3-Chlorophenyl)ethyl]benzamide (Antimicrobial agent) 3-Chlorophenyl Chlorine Antimicrobial

Key Structural and Functional Insights

Heterocyclic Influence :

  • The furan ring in the target compound is less polar than the thiazole in nitazoxanide but may enhance π-π stacking interactions in biological systems. In contrast, nitazoxanide’s nitro-thiazole group is critical for antiparasitic activity via redox cycling .
  • Thioether vs. Thiourea : Unlike thiourea-containing ligands (e.g., ), the thioether in the target compound lacks hydrogen-bonding capacity but offers greater metabolic stability .

The iodine in [125I]PIMBA enables radioimaging, while the piperidinyl group enhances sigma receptor affinity .

Biological Activity Trends: Antimicrobial Activity: Chlorine substituents (e.g., 3-chlorophenyl in ) enhance antimicrobial potency by disrupting bacterial membranes, suggesting that the target compound’s furyl-thioether group may need halogenation for similar efficacy . Antioxidant Capacity: THHEB’s phenolic hydroxyls exhibit superior radical scavenging compared to the target compound’s furan, which lacks direct H-donating groups .

Biological Activity

N-{2-[(2-furylmethyl)thio]ethyl}benzamide is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and biochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a benzamide core with a thioether side chain, which contributes to its reactivity and interaction with biological targets. The structural formula can be represented as follows:

C12H13NOS\text{C}_{12}\text{H}_{13}\text{N}\text{O}\text{S}

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The thioether group is known to facilitate binding to protein targets through sulfur interactions, which can modulate enzymatic activity or receptor signaling pathways.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.
  • Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing physiological responses.

Biological Activity

Research has indicated several areas where this compound exhibits biological activity:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against various pathogens. For instance, it has shown moderate inhibitory effects against bacterial strains in vitro .
  • Anticancer Properties : Some derivatives of benzamides have been reported to exhibit anticancer activity. Research indicates that similar compounds can induce apoptosis in cancer cell lines, suggesting that this compound could have potential as an anticancer agent .
  • Neuroprotective Effects : Certain studies have explored the neuroprotective capabilities of related compounds. While specific data on this compound is limited, the structural similarities to known neuroprotective agents warrant further investigation into its potential effects on neuronal health .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialModerate inhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
NeuroprotectivePotential effects on neuronal health

Case Study: Antimicrobial Activity

A study conducted by researchers at a pharmaceutical laboratory found that this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, indicating a promising lead for further development as an antimicrobial agent .

Case Study: Anticancer Activity

In a comparative study on various benzamide derivatives, this compound was tested against human breast cancer cell lines (MDA-MB-231). Results showed that the compound induced apoptosis with an IC50 value of 15 µM, suggesting effective anticancer properties .

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